molecular formula C12H16N4O2S B2951109 N1,N1-dimethyl-N3-(6-nitrobenzo[d]thiazol-2-yl)propane-1,3-diamine CAS No. 1421475-87-7

N1,N1-dimethyl-N3-(6-nitrobenzo[d]thiazol-2-yl)propane-1,3-diamine

Cat. No. B2951109
CAS RN: 1421475-87-7
M. Wt: 280.35
InChI Key: CYPBRPVGXWYZCK-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,3-propanediamine, which is a type of polyamine. Polyamines are organic compounds having two or more primary amino groups -NH2. The “N1,N1-dimethyl” part suggests that the nitrogen atoms in the amine groups are substituted with methyl groups (-CH3). The “N3-(6-nitrobenzo[d]thiazol-2-yl)” part suggests that the third nitrogen atom is connected to a 6-nitrobenzothiazole group .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of its functional groups, including the amine groups, the methyl groups, and the 6-nitrobenzothiazole group .


Chemical Reactions Analysis

As an amine, this compound would be expected to participate in typical amine reactions, such as acid-base reactions. The presence of the nitro group on the benzothiazole ring could also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amine groups could make it a base, and the nitro group could make it more reactive .

Mechanism of Action

The mechanism of action of a compound depends on its intended use or biological activity, which is not specified in this case .

Future Directions

The future directions for research on this compound would depend on its intended use or biological activity, which is not specified in this case .

properties

IUPAC Name

N',N'-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)propane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S/c1-15(2)7-3-6-13-12-14-10-5-4-9(16(17)18)8-11(10)19-12/h4-5,8H,3,6-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPBRPVGXWYZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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